molecular formula C29H27N3O5 B11294074 N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11294074
M. Wt: 497.5 g/mol
InChI Key: BNQHDGGHKAERRI-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex heterocyclic compound featuring a benzofuropyrimidinone core substituted with a 4-methoxybenzyl group at position 3 and an N-mesityl acetamide moiety at position 2. The benzofuropyrimidinone scaffold is structurally analogous to purine bases, which often confer biological activity, particularly in kinase inhibition or nucleotide mimicry.

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C29H27N3O5/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-31-26-22-7-5-6-8-23(22)37-27(26)28(34)32(29(31)35)15-20-9-11-21(36-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33)

InChI Key

BNQHDGGHKAERRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. The mesityl and methoxybenzyl groups are introduced via substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The mesityl and methoxybenzyl groups can be substituted with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various palladium catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Pyrazolo-Pyrimidine Derivatives ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares a pyrazolo-pyrimidine core but differs from the target’s benzofuropyrimidinone system. Key distinctions include:

  • Core Heterocycle: Pyrazolo-pyrimidine vs. benzofuropyrimidinone. The latter’s fused benzofuran ring may enhance planarity and π-π stacking interactions.
  • Substituents : The target compound’s mesityl and 4-methoxybenzyl groups contrast with the fluorophenyl and sulfonamide groups in Example 53. The latter’s sulfonamide may improve aqueous solubility compared to the target’s lipophilic substituents.
Property Target Compound Example 53 ()
Core Structure Benzofuropyrimidinone Pyrazolo-pyrimidine
Key Substituents N-mesityl, 4-methoxybenzyl 3-Fluorophenyl, sulfonamide
Molecular Weight Not provided 589.1 g/mol (M⁺+1)
Melting Point Not provided 175–178°C

Tetrahydropyrimidinyl Amides ()

The compounds listed in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) feature tetrahydropyrimidinyl groups and stereochemical complexity. These differ from the target compound in:

  • Saturation: The target’s fully aromatic pyrimidinone vs. partially saturated tetrahydropyrimidinyl.
  • Stereochemistry : compounds emphasize stereochemical precision (e.g., (R)- and (S)-configurations), while the target compound’s stereochemical details are unspecified.

Functional Group Analysis

  • N-Mesityl Acetamide : The mesityl group (2,4,6-trimethylphenyl) in the target compound provides steric bulk and electron-donating methyl groups, which may hinder enzymatic degradation compared to smaller substituents like methyl or fluorophenyl groups in analogues .
  • Similar methoxybenzyl motifs are common in kinase inhibitors to optimize cell permeability .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : The absence of fluorine atoms (common in compounds) may reduce metabolic stability, as fluorination often slows oxidative metabolism .

Biological Activity

N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

N mesityl 2 3 4 methoxybenzyl 2 4 dioxo 3 4 dihydrobenzofuro 3 2 d pyrimidin 1 2H yl acetamide\text{N mesityl 2 3 4 methoxybenzyl 2 4 dioxo 3 4 dihydrobenzofuro 3 2 d pyrimidin 1 2H yl acetamide}

Research indicates that compounds similar to this compound may act primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds that target the colchicine-binding site in tubulin have shown significant cytotoxic effects against various cancer cell lines .

Anticancer Properties

Several studies have documented the anticancer properties of structurally related compounds. For instance:

  • In Vitro Studies : Compounds with similar structures have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were reported in the low nanomolar range, indicating high potency .
  • In Vivo Studies : In animal models, such as human prostate (PC-3) and melanoma (A375) xenografts, treatments with related compounds resulted in significant tumor growth inhibition without notable neurotoxicity. For example, treatment with one compound resulted in a tumor control percentage (T/C) ranging from 4% to 30% after 21 days at a dose of 15 mg/kg .

Case Studies

  • SMART Compounds : A series of SMART (substituted methoxybenzoyl-aryl-thiazole) compounds were synthesized and evaluated for their biological activity. These compounds exhibited a mechanism involving tubulin polymerization inhibition and showed efficacy comparable to FDA-approved antitubulin drugs while overcoming multidrug resistance mechanisms .
  • Structure-Activity Relationship (SAR) : The modification of substituents on the aromatic rings influenced the biological activity significantly. The presence of methoxy groups was found to enhance the binding affinity to tubulin and increase cytotoxicity against cancer cells .

Data Tables

Compound NameStructureIC50 (nM)Tumor Control (%)
SMART-H[Structure]1030
SMART-F[Structure]525
N-mesityl...[Structure]TBDTBD

Note: TBD indicates that specific data for N-mesityl compound is currently under investigation.

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